Neuropeptide Y Y1 Receptor Activity vs. Class-Level Expectation
In a high-throughput screening campaign at the Scripps Research Institute Molecular Screening Center, the target compound exhibited an EC50 of 35.4 μM at the human Neuropeptide Y receptor type 1 (NPY Y1) [1]. While this potency is modest, it represents a measurable GPCR interaction not consistently observed across other 4-aryl pyranopyrazole analogs, which are predominantly profiled against kinases (e.g., AKR1C3, Chk1). The sec-butyl substitution may therefore redirect target engagement toward aminergic GPCRs rather than aldo-keto reductases.
| Evidence Dimension | NPY Y1 receptor activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 35,400 nM (35.4 μM) |
| Comparator Or Baseline | Class baseline: Most 4-aryl pyrano[2,3-c]pyrazole-5-carbonitriles are reported as AKR1C3 or kinase inhibitors, not GPCR ligands; direct NPY Y1 data for 4-aryl analogs are absent in public databases. |
| Quantified Difference | Qualitative shift in target class engagement (GPCR vs. enzyme) |
| Conditions | Human NPY Y1 receptor; assay performed at The Scripps Research Institute Molecular Screening Center (MLPCN); specific assay conditions available via PubChem AID 2208. |
Why This Matters
For researchers selecting chemical probes for NPY receptor studies, this compound offers a structurally distinct starting point compared to traditional peptide or non-peptide NPY ligands.
- [1] BindingDB BDBM61782: EC50 = 3.54E+4 nM for human Neuropeptide Y receptor type 1. Source: The Scripps Research Institute Molecular Screening Center. Curated by PubChem BioAssay AID 2208. View Source
